molecular formula C8H9N3O B3032090 7-Amino-3,4-dihydroquinazolin-2(1H)-one CAS No. 1042972-67-7

7-Amino-3,4-dihydroquinazolin-2(1H)-one

Cat. No. B3032090
CAS RN: 1042972-67-7
M. Wt: 163.18
InChI Key: QKIGVMPBZNAVLT-UHFFFAOYSA-N
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Description

7-Amino-3,4-dihydroquinazolin-2(1H)-one, also known as 7-Aminoquinazoline, is a heterocyclic aromatic compound with a wide range of applications in both scientific research and industrial processes. It is a versatile compound that can be used as a starting material for various synthetic processes, as an intermediate in organic synthesis, and as a reagent in analytical chemistry. Its unique properties make it a valuable compound for a variety of applications.

Scientific Research Applications

7-Amino-3,4-dihydroquinazolin-2(1H)-onezoline is a valuable compound for scientific research. It can be used in the synthesis of various heterocyclic compounds, such as quinazoline derivatives, benzimidazoles, and triazolopyridazines. It has also been used in the synthesis of biologically active compounds, such as inhibitors of HIV-1 protease, and as a starting material for the synthesis of various drugs.

Mechanism of Action

7-Amino-3,4-dihydroquinazolin-2(1H)-onezoline acts as a nucleophile in a variety of organic reactions. In the synthesis of quinazoline derivatives, it acts as a nucleophile and reacts with an electrophile, such as an aldehyde or ketone, to form a quinazoline ring. In the synthesis of benzimidazoles, it reacts with an electrophile, such as an amine, to form a benzimidazole ring. In the synthesis of triazolopyridazines, it acts as a nucleophile and reacts with an electrophile, such as an aldehyde or ketone, to form a triazolopyridazine ring.
Biochemical and Physiological Effects
7-Amino-3,4-dihydroquinazolin-2(1H)-onezoline has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial species, including Escherichia coli and Staphylococcus aureus. It has also been found to have anti-inflammatory and anti-tumor activities, as well as to possess anticonvulsant and antifungal activities. In addition, it has been found to possess antioxidant activity, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

7-Amino-3,4-dihydroquinazolin-2(1H)-onezoline is a versatile compound that can be used in a variety of laboratory experiments. Its advantages include its low cost and easy availability, as well as its ability to undergo a variety of reactions. Its limitations include its instability in the presence of acids, as well as its tendency to form insoluble products when reacted with certain reagents.

Future Directions

The future of 7-Amino-3,4-dihydroquinazolin-2(1H)-onezoline is promising. It has a wide range of applications in both scientific research and industrial processes, and its unique properties make it a valuable compound for a variety of applications. Future research should focus on expanding its applications in the synthesis of biologically active compounds, as well as exploring its potential as a therapeutic agent. Additionally, further research should be conducted to develop more efficient and cost-effective methods for its synthesis. Finally, further research should be conducted to better understand its biochemical and physiological effects and to identify potential new uses for this versatile compound.

properties

IUPAC Name

7-amino-3,4-dihydro-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-6-2-1-5-4-10-8(12)11-7(5)3-6/h1-3H,4,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIGVMPBZNAVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)N)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725602
Record name 7-Amino-3,4-dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-3,4-dihydroquinazolin-2(1H)-one

CAS RN

1042972-67-7
Record name 7-Amino-3,4-dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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